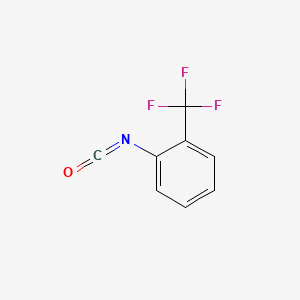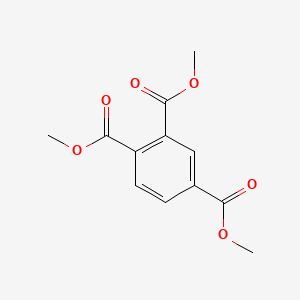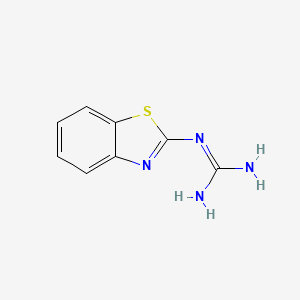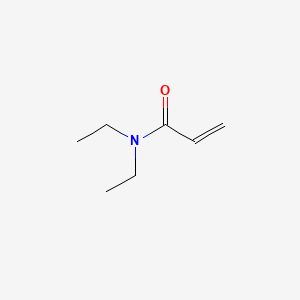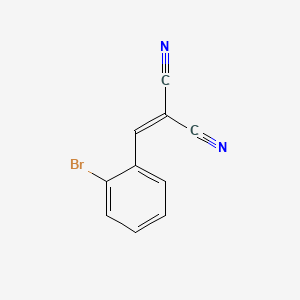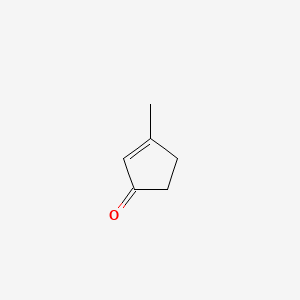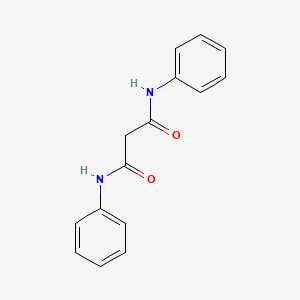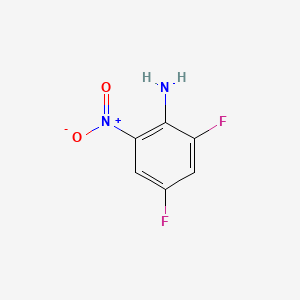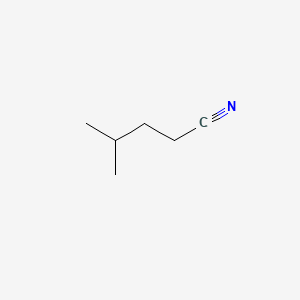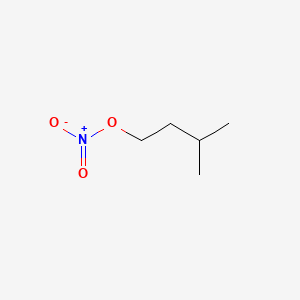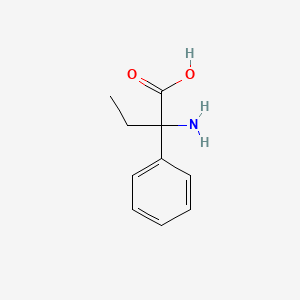
2-Amino-2-phenylbutyric acid
Übersicht
Beschreibung
2-Amino-2-phenylbutyric acid is an amino acid derivative that has been the subject of various studies due to its relevance in the synthesis of pharmaceutical compounds and its presence in natural products. The compound has been synthesized and analyzed in different forms, and its stereochemistry has been determined to be of significant interest in the field of organic chemistry .
Synthesis Analysis
The synthesis of 2-Amino-2-phenylbutyric acid and its derivatives has been approached through various methods. One study describes the synthesis of enantiomerically pure α-hydroxy and α-amino acid esters, starting from ethyl 2,4-dioxo-4-phenylbutyrate, which involves a Pt-cinchona catalyzed enantioselective hydrogenation . Another study reports the synthesis of (S,S)-2-Amino-3-phenylbutyric acid from diethyl (R)-(1-phenylethyl)malonate, which was obtained by desulfurization of the adduct in the stereoselective Michael reaction . Additionally, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through a highly diastereoselective cyanohydrin formation .
Molecular Structure Analysis
The molecular structure of 2-Amino-2-phenylbutyric acid has been elucidated through stereochemical studies. The absolute configuration of the naturally occurring amino acid was determined by degradation of bottromycin, and the S-configuration was confirmed through the conversion of (+)-2-Formamido-2-phenylbutyric acid into related compounds . The structural behavior of the dl-2-aminobutyric acid in aqueous solutions was also studied, revealing that the predominant species is the extended zwitterionic form .
Chemical Reactions Analysis
The chemical reactions involving 2-Amino-2-phenylbutyric acid are primarily focused on its synthesis and the preparation of its derivatives. The reactions include enantioselective hydrogenation, Michael addition, desulfurization, and cyanohydrin formation, which are crucial for obtaining the desired enantiomerically pure compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-2-phenylbutyric acid derivatives have been studied to some extent. For example, the crystal structure of L-2-aminobutyric acid, an analogue of 2-Amino-2-phenylbutyric acid, was determined, showing complex and fully ordered arrangements . The diffusion and structural behavior of dl-2-aminobutyric acid in aqueous solutions were also investigated, providing insights into its transport properties and the influence of its molecular structure .
Wissenschaftliche Forschungsanwendungen
Enantioselective Hydrolysis for Pharmaceutical Synthesis
2-Amino-2-phenylbutyric acid can be prepared through enantioselective hydrolysis involving penicillin G acylase from Alcaligenes faecalis. This process is significant for pharmaceutical synthesis, offering high enantioselectivity and convenient product recovery (Wei Dongzhi, 2011).
Antibacterial Properties in Agriculture
Organotin (IV) complexes derived from 2-Phenylbutyric acid exhibit potent antibacterial action against plant pathogens. These complexes have potential applications in agricultural pest control and might be explored as drugs due to their interaction with DNA and cellular components (S. Naz et al., 2020).
Production from l-Threonine
2-Amino-2-phenylbutyric acid can be produced from l-threonine using a one-pot system involving l-threonine deaminase and a NADH-regeneration system. This method is noted for its high yield and cost-effectiveness, making it a promising approach for industrial-scale production (Rongsheng Tao et al., 2014).
Pharmaceutical Chaperones
4‐Phenylbutyric acid, an analogue of 2-Amino-2-phenylbutyric acid, is recognized as a chemical chaperone that can alleviate unfolded protein response in cells. This property is crucial for treating diseases related to protein misfolding and cellular stress (Hui Zhang et al., 2013).
Enzymatic Synthesis and Pharmaceutical Applications
Enzymatic synthesis of 2-Amino-2-phenylbutyric acid using immobilized phenylalanine dehydrogenase has been demonstrated. This method offers high enantiomeric excess and yield, making it suitable for pharmaceutical applications (A. Ahmad et al., 2013).
Chiral Separation Techniques
2-Amino-2-phenylbutyric acid's enantiomers can be separated using liquid-liquid extraction in centrifugal contactor separators. This process is vital for producing enantiomerically pure compounds, essential in pharmaceutical synthesis (Weifeng Xu et al., 2017).
Safety and Hazards
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by 2-amino-2-phenylbutanoic acid are not clearly defined in the literature. It is possible that the compound influences multiple pathways, leading to a variety of downstream effects. More research is needed to elucidate these pathways and their implications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how 2-amino-2-phenylbutanoic acid interacts with its targets and exerts its effects .
Eigenschaften
IUPAC Name |
2-amino-2-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXUDSPYIGPGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942469 | |
| Record name | 2-Amino-2-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-phenylbutyric acid | |
CAS RN |
5438-07-3, 20318-28-9 | |
| Record name | 2-Amino-2-phenylbutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-2-phenylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-2-Amino-2-phenylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020318289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5438-07-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-2-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-phenylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-2-amino-2-phenylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-2-PHENYLBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WL078BM46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the absolute configuration of (+)-2-Amino-2-phenylbutyric acid?
A1: The absolute configuration of (+)-2-Amino-2-phenylbutyric acid has been determined to be S. This was achieved through a series of chemical transformations converting (+)-2-Formamido-2-phenylbutyric acid into (–)-2-phenyl-2-p-tolylsulphonylaminobutane. The same compound was also obtained from (–)-(S)-2-amino-2-phenylbutane, confirming the S configuration. This assignment is further supported by optical rotation shift rules. [, ]
Q2: How is 2-Amino-2-phenylbutyric acid used in the synthesis of Trimebutine?
A2: 2-Amino-2-phenylbutyric acid serves as the starting material in a novel synthesis of Trimebutine []. This method involves simultaneous esterification and methylation of the acid to yield 2-(dimethylamino)-phenylbutyrate. Subsequent reduction with sodium borohydride produces 2-(dimethylamino)-2-phenyl-butoxide. Finally, the addition of a protic acid catalyst in an organic solvent leads to the formation of Trimebutine. This streamlined approach offers advantages in terms of simplified operations, reduced production risks, improved reaction yield (up to 80%), and significant cost reduction in raw materials. []
Q3: Can circular dichroism studies provide insights into the structure of 2-Amino-2-phenylbutyric acid derivatives?
A3: Yes, circular dichroism (CD) studies have been instrumental in understanding the conformational preferences of 2-Amino-2-phenylbutyric acid derivatives. For instance, studies on α-hydroxy-, α-amino-, and α-acyl-amido-α-phenyl ketones (structurally related to 2-Amino-2-phenylbutyric acid) revealed a strong correlation between the observed CD spectra in nonpolar solvents and the compounds' absolute configurations. These findings were further corroborated by conformational analyses based on infrared spectroscopic data. []
Q4: Are there any potential applications of 2-Amino-2-phenylbutyric acid in biocatalytic processes?
A4: While not directly addressed in the provided research articles, the use of 2-Amino-2-phenylbutyric acid in a lipase-facilitated supported liquid membrane system has been explored []. This suggests potential applications in biocatalytic processes where lipases are employed for enantioselective synthesis or resolution of chiral compounds. Further research is needed to explore the specific roles and effectiveness of 2-Amino-2-phenylbutyric acid in such systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



